molecular formula C9H14ClNO B1442623 N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride CAS No. 1332530-98-9

N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride

Katalognummer: B1442623
CAS-Nummer: 1332530-98-9
Molekulargewicht: 187.66 g/mol
InChI-Schlüssel: PWJIYEMNFPUNHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Classification

N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride belongs to the class of heterocyclic organic compounds, specifically categorized as a cyclopropanamine derivative with furyl substitution. The compound possesses the molecular formula C9H14ClNO and exhibits a molecular weight of 187.66 grams per mole, characteristics that define its fundamental chemical identity. The structural architecture features a cyclopropane ring system directly bonded to an amine nitrogen, which subsequently connects to a methylated furan ring through a methylene bridge, creating a unique three-dimensional molecular framework.

The classification of this compound extends beyond simple heterocyclic designation, as it incorporates multiple functional groups that contribute to its chemical behavior and potential applications. The cyclopropane moiety introduces significant ring strain, influencing the compound's reactivity patterns and conformational preferences. The furan ring system provides aromatic character and electronic properties that modify the overall molecular behavior, while the methyl substitution at the 5-position of the furan ring affects both steric and electronic factors within the molecule.

Chemical databases recognize this compound under various nomenclature systems, with the International Union of Pure and Applied Chemistry name reflecting its systematic structure-based designation. The hydrochloride salt formation represents the most commonly encountered form of this compound in research applications, as it provides enhanced stability and improved handling characteristics compared to the free base form. This salt formation also facilitates purification processes and analytical characterization methods essential for research applications.

Property Value Reference
Chemical Abstracts Service Number 1332530-98-9
Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
MDL Number MFCD18071408

Historical Context and Development

The development of this compound emerged from extensive research into cyclopropanamine derivatives and their potential biological activities. Historical investigations into cyclopropane-containing compounds have revealed their significance in medicinal chemistry, particularly as enzyme inhibitors and bioactive molecules. The incorporation of furyl substituents into cyclopropanamine structures represents a strategic approach to modifying biological activity and pharmacological properties.

Research into cyclopropanamine compounds gained momentum through patent applications and scientific publications that demonstrated their utility as lysine-specific demethylase-1 inhibitors. These developments highlighted the importance of structural modifications, including the introduction of heterocyclic substituents such as furyl groups, in enhancing biological activity and selectivity. The specific combination of cyclopropanamine with 5-methyl-2-furyl substitution represents an evolution in the design of bioactive molecules targeting specific enzymatic pathways.

The synthesis methodology for this compound has been refined through various research efforts, with particular attention to reaction conditions that optimize yield and purity. Anhydrous solvents and controlled temperature conditions have been identified as crucial factors in the successful preparation of this compound, reflecting the sophisticated understanding of its chemical behavior that has developed over time. The use of specific reagents and catalytic systems has been documented in the literature, providing a foundation for reproducible synthetic approaches.

Scientific interest in this compound has been driven by its potential applications in therapeutic development, particularly in areas where cyclopropanamine derivatives have shown promise. The systematic exploration of structure-activity relationships has contributed to the understanding of how specific structural features, such as the 5-methyl-2-furyl substituent, influence biological activity and molecular interactions. This historical development reflects the broader trend toward rational drug design and the systematic modification of molecular scaffolds to achieve desired biological properties.

Significance in Heterocyclic Chemistry

This compound exemplifies the sophisticated approach to heterocyclic chemistry that combines multiple ring systems to create compounds with unique properties and potential applications. The compound incorporates two distinct heterocyclic elements: the cyclopropane ring, which introduces significant ring strain and conformational rigidity, and the furan ring, which contributes aromatic character and specific electronic properties. This combination creates a molecular system that exhibits characteristics not found in simpler heterocyclic compounds.

The furan ring system within the compound structure represents a five-membered aromatic heterocycle containing oxygen, which significantly influences the electronic distribution and reactivity patterns of the entire molecule. The 5-methyl substitution on the furan ring introduces additional steric and electronic effects that modify the compound's behavior in chemical reactions and biological systems. This substitution pattern has been shown to affect both the stability and the reactivity of furyl-containing compounds, making it a critical structural feature for understanding the compound's properties.

The cyclopropane component of the molecule introduces unique geometric constraints and electronic effects that distinguish this compound from other amine-containing heterocycles. The high degree of ring strain in the cyclopropane system creates distinctive reactivity patterns, including potential for ring-opening reactions under specific conditions. This structural feature has been exploited in various synthetic applications and contributes to the compound's potential utility in medicinal chemistry applications.

The integration of these two heterocyclic systems through a methylene bridge creates opportunities for conformational flexibility while maintaining the distinct electronic properties of each ring system. This architectural arrangement has been recognized as advantageous for creating compounds with specific biological activities, as it allows for optimal spatial orientation of functional groups while preserving the unique characteristics contributed by each heterocyclic component. The significance of this structural approach extends beyond this specific compound to influence broader strategies in heterocyclic chemistry and drug design.

Position within Cyclopropanamine Derivatives

This compound occupies a distinctive position within the broader family of cyclopropanamine derivatives, representing an advanced example of structural modification designed to enhance biological activity and selectivity. The cyclopropanamine scaffold has emerged as an important pharmacophore in medicinal chemistry, with various substitution patterns being explored to optimize therapeutic potential. This particular compound demonstrates how furyl substitution can be employed to create derivatives with unique properties and applications.

Comparative analysis with other cyclopropanamine derivatives reveals the strategic importance of the 5-methyl-2-furyl substituent in modifying the compound's chemical and biological properties. Related compounds such as N-methylcyclopropanamine hydrochloride provide a baseline for understanding how additional substitution affects molecular behavior and potential applications. The introduction of the furyl moiety represents a significant structural elaboration that distinguishes this compound from simpler cyclopropanamine derivatives.

The position of this compound within the cyclopropanamine family is further defined by its potential applications as an enzyme inhibitor, particularly in the context of lysine-specific demethylase-1 inhibition. This application area has driven the development of numerous cyclopropanamine derivatives, each designed to optimize selectivity, potency, and other pharmacologically relevant properties. The furyl substitution pattern in this compound represents one approach to achieving these optimization goals.

Compound Type Structural Feature Molecular Weight Reference
N-[(5-methyl-2-furyl)methyl]cyclopropanamine HCl Furyl-substituted 187.66 g/mol
N-methylcyclopropanamine HCl Simple methyl 107.58 g/mol
Cyclopropanamine derivatives Various substituents Variable

The synthetic accessibility and chemical stability of this compound contribute to its favorable position within this compound class. The ability to prepare this compound through established synthetic methodologies, combined with its stability in salt form, makes it an attractive candidate for further development and application. The compound's position within the cyclopropanamine family reflects both its structural sophistication and its potential for practical applications in research and development contexts.

Eigenschaften

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7-2-5-9(11-7)6-10-8-3-4-8;/h2,5,8,10H,3-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJIYEMNFPUNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of the 5-methyl-2-furylmethyl Intermediate

The 5-methyl-2-furylmethyl fragment can be prepared from 5-methyl-2-furaldehyde or related furanyl derivatives. A common approach includes:

  • Starting from 5-methyl-2-furancarboxaldehyde, which can be synthesized or purchased.
  • Reduction of the aldehyde to the corresponding alcohol or further functionalization to a suitable leaving group for amination.

Alternatively, methyl 2-furoylacetate derivatives are used as key intermediates in furanyl chemistry, prepared by esterification and subsequent functional group transformations.

Formation of the Hydrochloride Salt

Once the N-[(5-methyl-2-furyl)methyl]cyclopropanamine is synthesized, it is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as methanol or tetrahydrofuran. This step improves the compound’s stability, crystallinity, and handling properties.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Yield (%) Notes
Preparation of methyl 2-furoylacetate (furanyl intermediate) Esterification and activation Reaction of 2-furancarboxylic acid with carbonyldiimidazole in THF, stirring 19 h, followed by acid workup and distillation ~70% Provides a key intermediate for further transformations
Reductive amination Aldehyde + cyclopropanamine with NaBH4 or catalytic hydrogenation Sodium borohydride-silica phosphoric acid in THF, solvent-free or with solvent, room temp to mild heating 60-90% Efficient conversion to the amine; heterogeneous catalysis improves selectivity
Salt formation Treatment with HCl in methanol or THF Room temperature stirring, followed by isolation Quantitative Forms stable hydrochloride salt suitable for pharmaceutical use

Research Findings and Analysis

  • The use of sodium borohydride in heterogeneous systems (e.g., with silica phosphoric acid) for reductive amination has been shown to be effective in synthesizing cyclopropylamines with good yields and purity.

  • Catalytic asymmetric methods for cyclopropane ring formation followed by amination are documented to provide stereoselective products, which is significant for biological activity targeting histone demethylases.

  • The hydrochloride salt form enhances the compound's pharmaceutical properties, including solubility and stability, facilitating formulation development.

  • The synthetic pathways emphasize mild reaction conditions, use of common solvents (THF, methanol), and accessible reagents (carbonyldiimidazole, sodium borohydride), making the process scalable for industrial applications.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Yield
Esterification & activation 2-furancarboxylic acid Carbonyldiimidazole, THF Stirring 19 h, acid workup High purity intermediate ~70%
Reductive amination 5-methyl-2-furylmethyl aldehyde + cyclopropanamine NaBH4, silica phosphoric acid, THF Room temp, solvent-free or with THF Mild, selective, scalable 60-90%
Hydrochloride salt formation Free base amine HCl in methanol or THF Room temp, stirring Stable, crystalline salt Quantitative

Analyse Chemischer Reaktionen

Types of Reactions

N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form cyclopropylamines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and acids are employed.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Cyclopropylamines and related compounds.

    Substitution: Halogenated furans and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride exhibits properties that make it a candidate for treating several neurological and psychiatric disorders. It has been identified as an agonist or partial agonist of the 5-HT_2C serotonin receptor, which is implicated in mood regulation and appetite control. This receptor's activation has been linked to decreased food intake and potential weight loss, making it an interesting candidate for obesity treatment .

Table 1: Pharmacological Targets and Effects

Target ReceptorEffectPotential Application
5-HT_2CAgonismWeight management, mood disorders
D_2AntagonismSchizophrenia treatment
Other CNS targetsVaried effectsAnxiety, depression, substance abuse

2.1. Treatment of Obesity

The activation of the 5-HT_2C receptor by this compound has been shown to reduce appetite, suggesting its utility in obesity management. Unlike traditional atypical antipsychotics that often lead to weight gain, this compound may provide a safer alternative for patients needing psychiatric medication without the associated weight gain .

2.2. Neurological Disorders

Research indicates that this compound could be beneficial in treating neurological conditions such as schizophrenia and related cognitive impairments. Its dual action on serotonin and dopamine receptors allows for a multifaceted approach to managing symptoms associated with these disorders .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Weight Management : A study demonstrated that administration of this compound resulted in significant weight reduction in rodent models compared to controls, supporting its role as a potential anti-obesity agent.
  • Schizophrenia Model : In another study involving animal models of schizophrenia, treatment with the compound led to improvements in both positive and negative symptoms, suggesting its potential as an adjunct therapy in managing schizophrenia .

Wirkmechanismus

The mechanism of action of N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride with structurally analogous cyclopropanamine derivatives, focusing on molecular properties, stability, and applications.

Structural Analogues and Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Substituent Group Purity Stability Notes
N-[(5-Methyl-2-furyl)methyl]cyclopropanamine HCl C₉H₁₃NO·HCl 203.67 ~1.8* 5-Methylfuran 95% Stable as hydrochloride salt
N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine HCl C₉H₁₃NS·HCl 203.7 2.01 5-Methylthiophene 95% Stable under standard conditions
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂·HCl 192.2† N/A 2-Nitrophenyl ≤100% Releases NOₓ/CO under decomposition
N-[(2,4-Dimethoxyphenyl)methyl]cyclopropanamine HCl C₁₂H₁₇NO₂·HCl ~263.7 N/A 2,4-Dimethoxyphenyl N/A No stability data
N-[(1H-Indol-2-yl)methyl]cyclopropanamine HCl C₁₂H₁₅ClN₂ 222.7 N/A Indole ≥95% Long-term storage recommended

*Estimated using thienyl analogue’s LogP (2.01) and furan’s lower lipophilicity.

Functional Group Impact on Properties

  • Furan vs.
  • Nitrophenyl Group : The nitro substituent introduces electron-withdrawing effects, reducing stability and increasing reactivity risks (e.g., toxic gas release under heat) .

Biologische Aktivität

N-[(5-Methyl-2-furyl)methyl]cyclopropanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C₉H₁₄ClNO
  • Molecular Weight : 175.67 g/mol
  • CAS Number : 1332530-98-9
  • Structure : The compound features a cyclopropanamine structure with a 5-methyl-2-furyl substituent, which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Interaction : The furan ring may engage in π-π interactions with aromatic residues in target proteins, enhancing binding affinity.
  • Hydrogen Bonding : The amine group can form hydrogen bonds with amino acid side chains, influencing the compound's pharmacodynamics.
  • Enzyme Modulation : Similar compounds have shown potential in modulating enzyme activity, particularly in pathways related to inflammation and neurotransmission.

Biological Activity

Recent studies have indicated various biological activities associated with this compound:

1. Antiinflammatory Activity

Research has demonstrated that cyclopropanamine derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. For instance, compounds with similar structures have been tested for their efficacy in models of rheumatoid arthritis, showing promising results in reducing inflammation markers .

2. Neuroprotective Effects

This compound may exhibit neuroprotective properties, potentially beneficial for neurodegenerative conditions. In vitro studies have indicated that such compounds can inhibit acetylcholinesterase activity, which is crucial for maintaining cholinergic signaling in the brain .

3. Antidepressant-like Activity

Preliminary studies suggest that the compound may possess antidepressant-like effects by modulating serotonin pathways. This aligns with findings from other cyclopropanamine derivatives that have been shown to enhance serotonin receptor activity .

Case Studies and Research Findings

A number of studies have explored the biological implications of cyclopropanamine derivatives:

StudyFindings
Study on Inflammation Demonstrated significant reduction in TNF-alpha levels in murine models when treated with cyclopropanamine derivatives .
Neuroprotection Study Showed inhibition of acetylcholinesterase and potential neuroprotective effects in cell cultures .
Antidepressant Research Reported enhanced serotonin receptor binding in animal models treated with similar compounds .

Q & A

Q. What are the recommended synthetic routes for N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride?

The compound can be synthesized via reductive amination or hydrogenation of an imine precursor. For example, Method B in involves reacting cyclopropylmethanamine derivatives with substituted furylmethyl halides under catalytic hydrogenation conditions. Platinum catalysts, as described in , may optimize yield and selectivity. Post-synthesis, purity is confirmed using 1^1H/13^{13}C NMR (e.g., δ 3.26–3.01 ppm for cyclopropane protons) and HRMS (e.g., calculated [M+H]+^+ accuracy within ±0.0057 amu) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy : Assign cyclopropane protons (δ 0.55–0.76 ppm) and furyl methyl groups (δ 2.23–2.09 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ions (e.g., [M+H]+^+ for C10_{10}H14_{14}ClNO via ESI) .
  • Chiral separation : For enantiopure analogs, employ chiral HPLC or SFC, as demonstrated for structurally related cyclopropanamines in (e.g., (+)-19 and (−)-19 with [α]D20_{D}^{20} = ±34.0) .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data are limited, adopt general protocols for cyclopropanamine derivatives:

  • Use fume hoods and PPE (nitrile gloves, chemical goggles) to avoid inhalation or dermal exposure .
  • Store under inert atmosphere (N2_2 or Ar) at 2–8°C to prevent degradation .
  • Neutralize spills with dry sand or non-reactive absorbents, avoiding water due to potential exothermic reactions .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

  • Substituent variation : Replace the 5-methylfuran group with fluorophenyl (), dimethylbenzyl (), or difluorophenyl ( ) moieties to modulate receptor binding.
  • Chiral centers : Synthesize enantiomers (e.g., (1R,2S)- vs. (1S,2R)-configurations) to assess stereochemical effects on 5-HT2C_{2C} receptor selectivity, as shown in for (±)-19 .
  • Salt forms : Compare hydrochloride salts ( ) with free bases or alternative counterions (e.g., acetate) for solubility and bioavailability .

Q. What strategies resolve contradictions in receptor binding data between similar cyclopropanamine derivatives?

  • Functional selectivity assays : Use calcium flux or β-arrestin recruitment assays to distinguish agonist vs. biased signaling profiles .
  • Metabolic stability testing : Incubate compounds with liver microsomes to identify metabolites that may interfere with receptor binding (e.g., demethylation of methoxy groups in ) .
  • Molecular docking : Map cyclopropane and furyl groups into 5-HT2C_{2C} receptor homology models to rationalize divergent affinities .

Q. How can catalytic hydrogenation conditions be optimized for cyclopropanamine precursors?

  • Catalyst screening : Test Pt/C, PtO2_2, or Raney Ni under H2_2 (1–3 atm) for imine reduction (). Monitor reaction progress via TLC or in situ FTIR .
  • Solvent effects : Use polar aprotic solvents (e.g., THF or DMF) to enhance substrate solubility without deactivating the catalyst .
  • Temperature control : Maintain 25–50°C to balance reaction rate and cyclopropane ring stability .

Q. What in vitro models are suitable for assessing pharmacokinetic properties of this compound?

  • Caco-2 monolayers : Measure permeability (Papp_{app}) to predict oral absorption .
  • Cytochrome P450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., dibenzylfluorescein) .
  • Plasma protein binding : Employ equilibrium dialysis or ultrafiltration to quantify free fraction (% unbound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.